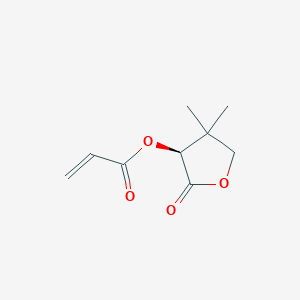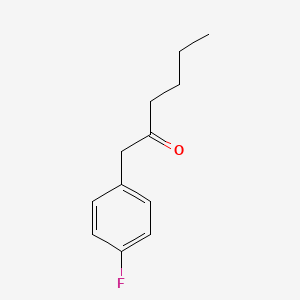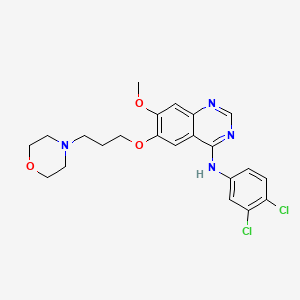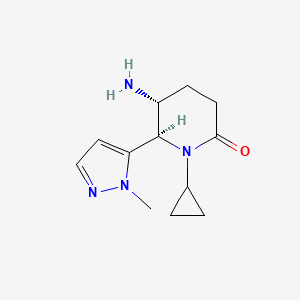![molecular formula C15H10F3NO4S2 B13058157 [(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino2-(trifluoromethyl)benzoate](/img/structure/B13058157.png)
[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino2-(trifluoromethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino2-(trifluoromethyl)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thieno[2,3-b]thiopyran ring system and a trifluoromethyl group, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino2-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common approach is the copper-catalyzed oxidative dehydrogenative annulation of oximes with α-amino ketones . This method utilizes O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The process would require optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino2-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino2-(trifluoromethyl)benzoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be employed in biochemical assays to investigate enzyme interactions and inhibition.
Industry: It may be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism by which [(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino2-(trifluoromethyl)benzoate exerts its effects involves interactions with molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity. This binding can lead to changes in cellular signaling pathways, ultimately affecting various biological processes .
Properties
Molecular Formula |
C15H10F3NO4S2 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
[(E)-(1,1-dioxo-2,3-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 2-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C15H10F3NO4S2/c16-15(17,18)11-4-2-1-3-9(11)13(20)23-19-12-5-7-24-14-10(12)6-8-25(14,21)22/h1-5,7H,6,8H2/b19-12+ |
InChI Key |
WPYIOGJEKGHIBO-XDHOZWIPSA-N |
Isomeric SMILES |
C1CS(=O)(=O)C2=C1/C(=N/OC(=O)C3=CC=CC=C3C(F)(F)F)/C=CS2 |
Canonical SMILES |
C1CS(=O)(=O)C2=C1C(=NOC(=O)C3=CC=CC=C3C(F)(F)F)C=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![12,15,18-Trioxapentacyclo[17.8.0.02,11.03,8.022,27]heptacosa-1(19),2(11),3,5,7,9,13,16,22,26-decaene](/img/structure/B13058092.png)
![(2-Azabicyclo[3.1.0]hexan-1-YL)methanol hcl](/img/structure/B13058095.png)
![4'-(4-Chlorophenyl)-5'-cyano-2'-oxo-1,1',2,2',3',4'-hexahydro-[1,3'-bipyridin]-1-ium-6'-olate](/img/structure/B13058101.png)
![2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N'-(2-cyanoethanimidoyl)acetohydrazide](/img/structure/B13058106.png)
![tert-ButylN-[(3S)-3-(hydroxymethyl)oxolan-3-yl]carbamate](/img/structure/B13058110.png)

![(2R,3R,4S,5R)-5-(7-Amino-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-2-((benzoyloxy)methyl)-4-fluorotetrahydrofuran-3-YL benzoate](/img/structure/B13058143.png)



![N1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)benzene-1,2-diamine hydrochloride](/img/structure/B13058171.png)

